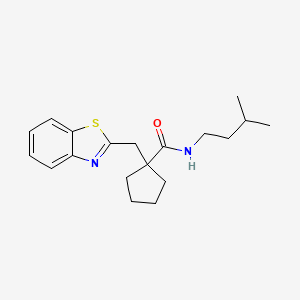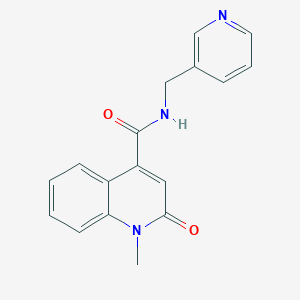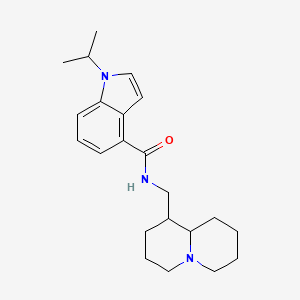![molecular formula C25H22N2O5 B11129689 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11129689.png)
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(4-pyridyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(4-pyridyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(4-pyridyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Methoxylation: The chromene core is then methoxylated using methanol and a suitable catalyst.
Phenoxy Substitution: The methoxylated chromene is reacted with 4-hydroxybenzaldehyde to introduce the phenoxy group.
Acetamide Formation: The final step involves the reaction of the phenoxy-substituted chromene with 2-(4-pyridyl)ethylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(4-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy and pyridyl derivatives.
Scientific Research Applications
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its chromene core.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with various molecular targets. The chromene core can intercalate with DNA, inhibiting the replication of cancer cells. The phenoxy and pyridyl groups can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure to chromenes, coumarins also exhibit diverse biological activities.
Flavonoids: Another class of compounds with a similar core structure, known for their antioxidant properties.
Quinolones: Share some structural features and are known for their antibacterial activity.
Uniqueness
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(4-pyridyl)ethyl]acetamide is unique due to its specific combination of chromene, phenoxy, and pyridyl moieties, which confer a distinct set of biological activities and potential applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research.
Properties
Molecular Formula |
C25H22N2O5 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C25H22N2O5/c1-30-22-4-2-3-19-15-21(25(29)32-24(19)22)18-5-7-20(8-6-18)31-16-23(28)27-14-11-17-9-12-26-13-10-17/h2-10,12-13,15H,11,14,16H2,1H3,(H,27,28) |
InChI Key |
ABFZSDUVMMMBSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11129620.png)
![N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11129635.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11129645.png)

![ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11129653.png)

![4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11129655.png)
![N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11129656.png)
![Methyl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B11129658.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11129665.png)
![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11129668.png)
![(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B11129671.png)
![(2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11129681.png)
